Lyn peptide inhibitor acetate

Description

Overview of Src Family Kinases and Lyn Kinase within Cellular Signaling

Lyn is a member of the Src family of kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in a myriad of cellular processes. sigmaaldrich.comnih.govnih.gov This family, which in humans includes eight "typical" members (Src, Blk, Fgr, Fyn, Hck, Lck, Lyn, and Yes), is characterized by a conserved multi-domain structure and a high degree of homology. sigmaaldrich.comwikipedia.org SFKs act as intermediaries, transducing signals from cell surface receptors to intracellular pathways that regulate proliferation, differentiation, motility, adhesion, and survival. sigmaaldrich.comwikipedia.org While some SFKs like Src, Fyn, and Yes are ubiquitously expressed, others, including Lyn, are predominantly found in hematopoietic lineages. frontiersin.org

Lyn kinase is particularly noted for its dual functionality, acting as both a positive and a negative regulator of cell signaling. mdpi.com This unique ability to both initiate and suppress signaling pathways distinguishes it from other SFKs and positions it as a critical modulator of cellular responses, especially within the immune system. mdpi.comnih.gov

Structural Organization and Functional Domains of Lyn Kinase

The human LYN gene encodes a protein composed of several conserved domains, which are characteristic of the Src family. nih.govmdpi.com These domains orchestrate the kinase's localization, interactions with other proteins, and its catalytic activity.

The primary domains of Lyn kinase include:

SH4 Domain: Located at the N-terminus, this domain contains sites for myristoylation and palmitoylation, which are fatty acid modifications that anchor the kinase to the plasma membrane. nih.govmdpi.com

Unique Domain: This region is specific to each SFK and, in Lyn, contains a tyrosine residue that can be phosphorylated, contributing to its regulation. nih.govumn.edu

SH3 Domain: This domain mediates protein-protein interactions by binding to specific proline-rich sequences (PXXP motifs) in other proteins. sigmaaldrich.com

SH2 Domain: The SH2 domain recognizes and binds to specific phosphotyrosine residues on other proteins, a crucial step in many signaling cascades. sigmaaldrich.com

Catalytic (SH1) Domain: This is the kinase domain responsible for transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. nih.govmdpi.com

C-terminal Regulatory Tail: This short tail contains a critical tyrosine residue that, when phosphorylated, leads to the autoinhibition of the kinase. sigmaaldrich.commdpi.com

Two splice variants of Lyn, LynA (p56) and LynB (p53), are produced, differing by a 21-amino acid sequence in the unique N-terminal region. nih.govumn.edu

Conformational States and Regulatory Mechanisms of Lyn Kinase Activity

The activity of Lyn kinase is tightly controlled through a series of intramolecular interactions and phosphorylation events that dictate its conformational state.

Inactive State: In its inactive, or "closed," conformation, the C-terminal tail is phosphorylated at a specific tyrosine residue (Tyr508 in humans). mdpi.comresearchgate.net This phosphotyrosine binds to the kinase's own SH2 domain. sigmaaldrich.com This interaction, along with the binding of the SH3 domain to the linker region between the SH2 and kinase domains, holds the enzyme in a catalytically unfavorable state. sigmaaldrich.com

Active State: Activation of Lyn kinase can be initiated by the dephosphorylation of the C-terminal inhibitory tyrosine by phosphatases like CD45. researchgate.net This releases the SH2 domain, causing the protein to adopt an "open" and active conformation. researchgate.net Furthermore, autophosphorylation of a tyrosine residue within the activation loop of the catalytic domain (Tyr397 in humans) stabilizes the active state and enhances kinase activity. nih.govmdpi.com

This intricate regulation allows Lyn to be rapidly switched on and off in response to various cellular signals, enabling its dual role in both activating and inhibitory pathways. mdpi.com

Physiological Roles of Lyn Kinase in Normal Biological Processes

Lyn kinase is expressed in a wide range of cells and tissues, where it participates in diverse biological functions. frontiersin.org Its expression is particularly prominent in hematopoietic cells, but it also plays significant roles in other tissues.

Lyn Kinase in Hematopoietic Cell Development and Function

Lyn is a critical regulator throughout hematopoiesis, the process of blood cell formation. It is involved in signaling pathways that govern the proliferation, differentiation, and survival of various hematopoietic lineages. nih.gov

B Lymphocytes: Lyn is the predominant SFK in B cells and is integral to B cell receptor (BCR) signaling. bohrium.com It plays a complex role, contributing to both the activation signals necessary for B cell proliferation and differentiation, and the inhibitory signals that maintain tolerance and prevent autoimmunity. bohrium.comwikipedia.org

Myeloid Cells: In myeloid cells such as monocytes, macrophages, and neutrophils, Lyn is a key regulator of immunoreceptor signaling, influencing processes like phagocytosis and the release of inflammatory mediators. nih.gov

Erythrocytes and Platelets: Studies have shown that Lyn kinase is involved in the development of red blood cells (erythrocytes) and platelets. nih.govnih.gov It is proposed to support the expansion and late-stage development of erythroblasts. nih.gov In platelets, Lyn is involved in signaling pathways crucial for their function in adhesion and aggregation. nih.gov

Mast Cells: Lyn is activated upon engagement of the FcεRI receptor on mast cells and plays a role in regulating their degranulation, a key event in allergic responses. nih.gov

Lyn Kinase in Immune Cell Signaling Pathways

A defining feature of Lyn kinase is its ability to phosphorylate both activating and inhibitory motifs on immune receptors, allowing it to function as a molecular switch in immune responses. mdpi.com

Activating Signals: Lyn initiates activating signals by phosphorylating Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on receptors like the BCR. wikipedia.org This phosphorylation creates docking sites for other kinases, such as Syk, leading to a cascade of downstream signaling events that promote immune cell activation. wikipedia.org

Inhibitory Signals: Conversely, Lyn mediates inhibitory signals by phosphorylating Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on regulatory receptors like CD22 and FcγRIIb. nih.govwikipedia.org Phosphorylated ITIMs recruit phosphatases, such as SHP-1 and SHIP-1, which dampen or terminate the activating signaling pathways. nih.govwikipedia.org This inhibitory function is crucial for preventing excessive immune responses and maintaining self-tolerance. nih.gov

Lyn Kinase in Non-Hematopoietic Tissues and Cellular Regulation

While most extensively studied in the hematopoietic system, Lyn kinase is also expressed and functional in various non-hematopoietic tissues.

Nervous System: Lyn is expressed in the brain, including in neurons and astrocytes, suggesting its involvement in neuronal signaling. nih.govmdpi.com

Epithelial and Endothelial Cells: Expression of Lyn has been detected in epithelial and endothelial cells. frontiersin.org

Other Tissues: Lyn is also found in the liver and adipose tissue. wikipedia.orgbiodexapharma.com In many of these non-hematopoietic contexts, Lyn appears to act primarily as a positive regulator of signaling pathways. nih.gov Furthermore, Lyn is activated in response to DNA damage and is involved in signaling pathways that can lead to cell cycle arrest or apoptosis. nih.gov

Role in Neural Systems and Processes

While extensively studied in the immune system, the functions of Lyn kinase in the central nervous system (CNS) are an emerging area of research. mdpi.com Lyn is expressed in the brain and participates in several key neuronal processes. mdpi.comnih.gov It has been shown to phosphorylate the α3 subunit of Na+/K+ ATPase in cortical neurons, leading to an upregulation of its activity. mdpi.com Additionally, Lyn is involved in the brain-derived neurotrophic factor (BDNF)-mediated upregulation of the mitogen-activated protein kinase (MAPK) pathway. mdpi.com

Research suggests a role for Lyn in regulating neurotransmitter release. Studies have indicated that Lyn negatively regulates dopamine (B1211576) release in the mesolimbic system. nih.gov Knockdown of Lyn expression was found to increase dopamine release, while overexpression of a constitutively active form of Lyn decreased it. nih.gov This suggests that Lyn kinase is a key player in modulating the brain's reward pathways. nih.gov Furthermore, Lyn has been implicated in the regulation of the NMDA receptor and the phosphorylation of the GluR2 subunit of the AMPA receptor, which can lead to its internalization. nih.gov

In hippocampal neurons, Lyn kinase is involved in a signaling pathway regulated by BDNF that ultimately modulates the activity of nonmuscle myosin II (NM II), a motor protein crucial for neuronal morphology and function. nih.gov BDNF activates Lyn kinase, which in turn phosphorylates and activates myosin light chain kinase (MLCK), leading to increased NM II activity. nih.gov

Involvement in Adipocyte Function and Metabolism

Lyn kinase is expressed in adipose tissue and has been implicated in metabolic processes. wikipedia.org It is involved in the insulin (B600854) signaling pathway, where it can phosphorylate insulin receptor substrate 1 (IRS1). wikipedia.org This phosphorylation event promotes the translocation of GLUT4 to the cell membrane, thereby enhancing glucose uptake. wikipedia.org The activation of the insulin receptor has also been shown to increase the autophosphorylation of Lyn, suggesting a feedback mechanism. wikipedia.org

Recent studies have highlighted the role of integrin-linked kinase (ILK) in adipocyte function and the development of insulin resistance. nih.gov While not a direct study of Lyn, the interplay between integrin signaling and metabolic health in adipose tissue underscores the complex regulatory networks that may involve kinases like Lyn.

Pathophysiological Implications of Lyn Kinase Dysregulation

Aberrant Lyn Kinase Activity in Malignancies

Dysregulation of Lyn kinase has been increasingly linked to various cancers. nih.gov In triple-negative/basal-like breast cancer (TNBC), Lyn is highly expressed and acts as a downstream effector of c-KIT, a receptor tyrosine kinase. nih.gov In normal mammary cells, this pathway is protective against apoptosis. nih.gov However, in BRCA1 mutant TNBC, the prolyl isomerase PIN1 can upregulate and activate Lyn independently of c-KIT, contributing to the aggressive nature of these cancers. nih.govnih.gov The ratio of Lyn splice isoforms has also been shown to be informative for breast cancer-specific survival. nih.gov

Lyn kinase has also been identified as a potential therapeutic target in other solid tumors, including prostate cancer, glioblastoma, and colon cancer, as well as in hematological malignancies like acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell lymphocytic leukemia (BCLL). nih.gov The mechanisms often involve the disruption of survival signals mediated by Lyn, leading to apoptotic cell death in malignant cells. patsnap.com

Lyn Kinase Contributions to Autoimmune and Inflammatory Disorders

The dual role of Lyn kinase in both activating and inhibitory signaling pathways makes its proper regulation critical for immune tolerance. frontiersin.org Dysregulation of Lyn is strongly implicated in autoimmune diseases like systemic lupus erythematosus (SLE). frontiersin.orgopenaccessjournals.com Both the absence of Lyn and the expression of a hyperactive form of Lyn can lead to the development of lupus-like disease in mouse models, highlighting the delicate balance required for its function. frontiersin.org

In B lymphocytes, Lyn's role in inhibitory signaling is non-redundant. frontiersin.org Loss of Lyn function leads to a net increase in activating signals, resulting in hyperactive B cells and the production of autoantibodies. nih.govfrontiersin.org This contributes to the inflammatory damage seen in SLE, such as glomerulonephritis. nih.gov Polymorphisms in the LYN gene and reduced LYN expression in B cells have been observed in some SLE patients. nih.gov

Lyn kinase is also involved in inflammatory conditions such as asthma. A Lyn-binding peptide inhibitor has been shown to block eosinophil differentiation and survival, as well as airway eosinophilic inflammation in a mouse model of asthma. nih.gov This suggests that targeting Lyn could be a therapeutic strategy for allergic and other eosinophilic disorders. medchemexpress.com Furthermore, an antagonistic role for Lyn and another Src family kinase, Fyn, has been suggested in the context of autoimmune arthritis. oup.com

Involvement of Lyn Kinase in Fibrotic Conditions

Emerging evidence points to a crucial role for Lyn kinase in the pathogenesis of fibrosis, a condition characterized by the excessive deposition of connective tissue. frontiersin.org In chronic pancreatitis-induced fibrosis, Lyn kinase activity is significantly increased in activated myofibroblasts (stellate cells). frontiersin.orgnih.gov Inhibition of Lyn, either through siRNA or with a pharmacological inhibitor, was found to decrease the migration, proliferation, and collagen synthesis of these cells. frontiersin.orgnih.gov This suggests that Lyn acts as a positive regulator of the key cellular events driving fibrosis. frontiersin.org

Similarly, in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, high expression of Lyn kinase was observed. nih.gov Overexpression of Lyn exacerbated liver injury and fibrosis, associated with the activation of hepatic stellate cells (HSCs). nih.gov Conversely, a Lyn kinase inhibitor promoted the apoptosis of activated HSCs, indicating that targeting Lyn could be a therapeutic approach for liver fibrosis. nih.gov

Lyn Kinase in Neurodegenerative Mechanisms

The involvement of Lyn kinase in neurodegenerative diseases is a growing field of investigation. mdpi.com Dysregulation of Lyn has been implicated in Alzheimer's disease (AD). mdpi.com Lyn is involved in TREM2-mediated microglial activation and phagocytosis, a process that can be beneficial for clearing neurotoxins like Aβ oligomers. confex.com It has been proposed that inhibiting Lyn could activate microglia and represent a novel therapeutic strategy for early-onset AD. confex.com

Rationale for Pharmacological Modulation of Lyn Kinase

Lyn, a member of the Src family of protein tyrosine kinases, is a critical signaling protein predominantly expressed in hematopoietic cells like B cells and myeloid cells. nih.govpatsnap.com It plays a complex and dual role in cellular regulation, capable of both initiating and dampening signaling pathways. nih.govnih.gov This positions Lyn as a pivotal modulator of immune responses, cell growth, differentiation, and survival. nih.govresearchgate.net Dysregulation of Lyn kinase activity is implicated in a variety of pathological conditions, including autoimmune diseases and certain cancers. patsnap.comnih.gov The pharmacological modulation of Lyn, therefore, presents a strategic approach to intervene in these disease processes.

Strategic Advantages of Kinase Inhibition in Disease Intervention

Protein kinases have become one of the most significant classes of drug targets in modern medicine, particularly in oncology and immunology. researchgate.netlabiotech.eu Kinase inhibitors are a class of targeted therapies that can block the activity of these enzymes, which are crucial for cellular signaling. nih.gov Overexpression or hyperactivity of specific kinases can lead to uncontrolled cell proliferation and survival, hallmarks of cancer. nih.gov

The strategic advantages of kinase inhibition as a therapeutic approach include:

High Specificity: Unlike traditional chemotherapies that affect all rapidly dividing cells, targeted kinase inhibitors are designed to interact with specific kinases that are dysregulated in disease states. This precision can lead to fewer off-target effects and reduced damage to healthy cells. clevelandclinic.org

Addressing the Root Cause: These inhibitors address the underlying molecular drivers of a disease by directly blocking the signaling pathways that promote its progression. For instance, tyrosine kinase inhibitors (TKIs) can halt the growth of cancer cells by blocking the enzymes that control their proliferation and division.

Broad Applicability: The human genome contains over 500 protein kinases, and their involvement in a vast array of cellular processes makes them viable targets for a wide spectrum of diseases, including cancers, autoimmune disorders, and inflammatory conditions. physiology.orgnih.gov The success of drugs like Imatinib (B729) in treating chronic myeloid leukemia by inhibiting the Bcr-Abl tyrosine kinase transformed a fatal disease into a manageable chronic condition, showcasing the profound potential of this therapeutic strategy. nih.gov

Targeting Lyn Kinase to Restore Cellular Homeostasis

Cellular homeostasis is the process by which a cell maintains a stable internal environment in the face of external changes. nih.gov Lyn kinase is a master regulator of this balance within the immune system. nih.gov It uniquely functions as both a positive and negative regulator of immune cell signaling. nih.govnih.gov For example, Lyn can initiate activating signals from B-cell receptors but is also essential for phosphorylating inhibitory motifs that dampen the immune response. nih.govopenaccessjournals.com

Dysregulation of Lyn's activity disrupts this delicate equilibrium, leading to disease. patsnap.com

In autoimmune diseases like lupus, a loss of Lyn's inhibitory function can lead to hyperactive immune cells, the production of autoantibodies, and systemic inflammation. openaccessjournals.comumn.edu

Conversely, in certain cancers, such as acute myeloid leukemia (AML) and some B-cell leukemias, elevated Lyn kinase activity promotes the survival and proliferation of malignant cells. nih.govresearchgate.net

Targeting Lyn kinase with specific inhibitors aims to correct these imbalances and restore cellular homeostasis. nih.gov By blocking the aberrant activity of Lyn, an inhibitor can prevent the hyper-reactivity of immune cells in autoimmune conditions or induce cell death (apoptosis) in cancer cells that depend on Lyn signaling for survival. patsnap.com A Lyn-binding peptide inhibitor, for instance, has been shown to block the Lyn-coupled signaling pathway of the IL-5 receptor, which is implicated in allergic and eosinophilic disorders. medchemexpress.comdcchemicals.com This targeted intervention can modulate specific arms of the immune response without widespread immunosuppression, thereby re-establishing a healthier cellular state.

Conceptual Framework for Peptide-Based Kinase Inhibitors

Peptides have emerged as a powerful tool for creating specific kinase inhibitors due to their ability to mimic the protein-protein interactions that govern kinase signaling pathways. physiology.orgfrontiersin.org Unlike small molecules that typically target the highly conserved ATP-binding site of kinases, which can lead to off-target effects, peptides can be designed for greater specificity. researchgate.netfrontiersin.org

The conceptual design of peptide-based kinase inhibitors follows several frameworks:

Substrate-Competitive Inhibitors: These peptides are designed to mimic the natural substrate of a kinase. physiology.org They contain a sequence similar to the target protein but often feature a non-phosphorylatable amino acid in place of the normal phosphorylation site (e.g., replacing a serine with an alanine). physiology.org By competing with the natural substrate for binding to the kinase's active site, these peptides block the phosphorylation event.

Pseudosubstrate Mimetics: Many kinases are kept in an inactive state by an internal autoinhibitory domain known as a pseudosubstrate. holublab.com This domain resembles the actual substrate but lacks the phosphorylatable residue and works to block the active site. holublab.com Synthetic peptides derived from these pseudosubstrate sequences can act as highly selective inhibitors for their corresponding kinases. physiology.org

Docking Site Blockers: Kinases often interact with their substrates and other regulatory proteins through specific docking sites located away from the catalytic active site. frontiersin.orgholublab.com These interactions are crucial for signaling specificity. Peptides designed to mimic these docking motifs can disrupt the formation of the signaling complex, thereby inhibiting the kinase's ability to act on its intended target without interfering with its ATP-binding or catalytic functions. holublab.com

A known Lyn peptide inhibitor functions by blocking the binding of Lyn tyrosine kinase to the βc subunit of receptors for interleukins like IL-3, GM-CSF, and IL-5, demonstrating a strategy that disrupts a critical protein-protein interaction. medchemexpress.comdcchemicals.com The "acetate" designation for such a compound typically indicates that the peptide is supplied as an acetate (B1210297) salt, a common result of the purification process used in peptide synthesis, which enhances stability and solubility. mdpi.comnih.gov

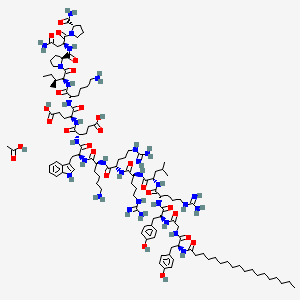

Structure

2D Structure

Properties

Molecular Formula |

C117H188N30O26 |

|---|---|

Molecular Weight |

2430.9 g/mol |

IUPAC Name |

acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C115H184N30O24.C2H4O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155;1-2(3)4/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128);1H3,(H,3,4)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-;/m0./s1 |

InChI Key |

VLGOBVFKVGWHSY-FMHIDZNUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N.CC(=O)O |

Origin of Product |

United States |

Mechanistic Dissection of Lyn Peptide Inhibitor Acetate Action

Specificity and Selectivity of Lyn Peptide Inhibitor Acetate (B1210297)

The specificity of the Lyn peptide inhibitor is derived from its sequence, which is designed to target a specific interaction within a defined signaling pathway.

Inhibition Profile Against Lyn Kinase Isoforms

Lyn kinase exists as two main splice variants, LynA and LynB, which differ by a 21-amino acid insert in the unique N-terminal region of LynA. researchgate.net While studies have shown that these isoforms can have different rates of degradation and may play distinct roles in signaling, researchgate.netelifesciences.org specific data on the differential inhibitory activity of Lyn peptide inhibitor acetate against LynA and LynB isoforms is not available in publicly accessible scientific literature. The peptide's mechanism of blocking the interaction with the βc receptor subunit would likely affect both isoforms, as the binding site for the receptor is not within the region that differentiates LynA and LynB.

Differential Effects on Other Src Family Kinases

The Lyn peptide inhibitor was designed to be a specific inhibitor of the Lyn-coupled IL-5 receptor signaling pathway. tocris.commedchemexpress.com Research has shown that the lipopeptide did not affect the proliferation of B cells and T cells, suggesting a degree of selectivity, as other Src family kinases like Lck and Fyn are crucial in these cell types. tocris.com However, comprehensive quantitative data, such as IC50 or Ki values, detailing the comparative inhibitory effects of this compound on other Src family kinases like Src, Fyn, Lck, Hck, and Fgr, are not available in the reviewed literature. This lack of broad-spectrum kinase profiling makes it difficult to definitively ascertain its complete selectivity profile across the entire Src kinase family.

Molecular Interactions and Binding Dynamics of this compound

The inhibitory action of this compound is based on its specific molecular interactions that disrupt the initiation of a particular signaling cascade.

Interaction with the Catalytic Domain of Lyn Kinase

The primary mechanism of this compound is not through direct interaction with the catalytic domain of Lyn kinase. tocris.commedchemexpress.com Unlike many small-molecule kinase inhibitors that are ATP-competitive and bind within the kinase's active site, this peptide inhibitor functions by preventing the activation of Lyn kinase in the first place. tocris.comtocris.commedchemexpress.com It achieves this by blocking the binding of Lyn to the βc subunit of the IL-3/GM-CSF/IL-5 receptors. tocris.comtocris.commedchemexpress.com The stearated peptide was shown to block the activation of Lyn without affecting the activation of Janus kinase 2 (JAK2) or its association with the βc subunit, highlighting the specificity of its action on the Lyn-mediated pathway. tocris.com

Binding to Non-Catalytic Domains: Focus on the SH3 Domain

The design of the Lyn peptide inhibitor is based on a linear sequence from a receptor subunit, not on the proline-rich motifs that are characteristic ligands for SH3 domains. Therefore, there is no direct evidence from the reviewed literature to suggest that the this compound binds to the SH3 domain of Lyn kinase. Its mechanism is targeted at an upstream protein-protein interaction, rather than the intramolecular regulatory interactions involving the SH3 domain.

Allosteric Modulation of Lyn Kinase Activity

The action of this compound can be considered a form of allosteric modulation of the cellular signaling pathway involving Lyn, rather than a direct allosteric modulation of the Lyn enzyme's catalytic activity. By binding to the Lyn-binding site on the βc receptor, the peptide allosterically prevents the formation of the signaling complex necessary for Lyn activation. tocris.commedchemexpress.com This is distinct from classical allosteric enzyme inhibitors that bind to a site on the kinase itself, distinct from the active site, to induce a conformational change that reduces its catalytic efficiency. tocris.com While the end result is the inhibition of Lyn-mediated signaling, the mechanism is based on the steric hindrance of a required protein-protein interaction. tocris.commedchemexpress.com

Interactive Data Table: Summary of Mechanistic Properties

| Feature | Finding | Source(s) |

| Primary Mechanism | Competitive inhibitor of Lyn kinase binding to the βc subunit of IL-3/GM-CSF/IL-5 receptors. | tocris.comtocris.commedchemexpress.com |

| Effect on Lyn Activation | Blocks the activation of Lyn kinase. | tocris.comtocris.commedchemexpress.com |

| Cell Permeability | Rendered cell-permeable by an N-terminal stearoyl group. | tocris.commedchemexpress.com |

| Interaction with Catalytic Domain | Does not directly bind to the catalytic domain. | tocris.commedchemexpress.com |

| Interaction with SH3 Domain | No evidence of binding to the SH3 domain. | N/A |

| Allosteric Modulation | Modulates the Lyn signaling pathway by preventing protein-protein interaction; no evidence of direct allosteric enzyme inhibition. | tocris.comtocris.commedchemexpress.com |

| Selectivity vs. JAK2 | Does not affect the activation of Janus kinase 2 (JAK2). | tocris.com |

Direct Substrate Inhibition by this compound

The inhibitor functions by directly impeding the enzymatic activity of Lyn kinase, a member of the Src family of tyrosine kinases. patsnap.comscbt.com This inhibition prevents the transfer of phosphate (B84403) groups to target proteins, a key step in many signal transduction pathways. patsnap.com

Disruption of Lyn Kinase Substrate Recognition and Phosphorylation

The this compound is designed to competitively block the ATP-binding site of Lyn kinase. patsnap.com By occupying this site, it prevents the phosphorylation of tyrosine residues on substrate proteins, which is a fundamental step for activating downstream signaling cascades. patsnap.com This disruption can also induce conformational changes in the kinase, further hindering its activity. patsnap.com

Research has shown that the structure of a substrate peptide derived from the immunoreceptor tyrosine-based activation motif (ITAM) of the B cell antigen receptor, when bound to Lyn, adopts an irregular helix-like character. nih.gov The model of this complex provides a basis for understanding substrate specificity and suggests that substrates bind only to the active conformation of the kinase. nih.gov The this compound, by interfering with this process, effectively disrupts the recognition and subsequent phosphorylation of such substrates.

Inhibition of Lyn-Mediated Phosphorylation of Specific Effector Proteins

The Lyn kinase is responsible for phosphorylating a variety of effector proteins that regulate cellular processes like growth, differentiation, and survival. scbt.com By inhibiting Lyn kinase activity, the peptide inhibitor prevents the phosphorylation of these specific downstream targets. For instance, in the context of IL-5 signaling, the inhibitor has been shown to block Lyn-dependent functions such as eosinophil differentiation and survival. nih.gov

A doubly autophosphorylated form of Lyn, which is hyperactive towards peptide substrates, shows reduced activity towards certain protein substrates like p50/HS1 and p57/PDI. nih.gov This suggests that the conformation of Lyn, influenced by its phosphorylation state, dictates its substrate specificity. nih.gov The this compound's action would prevent this activation, thereby inhibiting the phosphorylation of such specific effector proteins.

Interruption of Protein-Protein Interactions by this compound

A key aspect of the this compound's mechanism is its ability to interfere with the association of Lyn kinase with other proteins, a critical step for the initiation and propagation of signaling cascades. scbt.comrsc.org

Blocking Lyn Kinase Association with Receptor Subunits (e.g., IL-3/GM-CSF/IL-5 Receptor βc Subunit)

The this compound was specifically designed based on the Lyn-binding sequence of the common beta (βc) subunit of the IL-3, GM-CSF, and IL-5 receptors. medchemexpress.comnih.gov This design allows it to effectively block the binding of Lyn tyrosine kinase to this receptor subunit. acetherapeutics.commedchemexpress.commolnova.combiocat.com By preventing this initial association, the inhibitor blocks the activation of Lyn and subsequent downstream signaling events coupled to these receptors. medchemexpress.comnih.gov

Studies have demonstrated that Lyn kinase binds to peptides from the membrane-proximal region of the βc subunit and to peptides containing specific phosphorylated tyrosine residues on the βc subunit. nih.gov The inhibitor effectively competes for these binding sites, thereby disrupting the formation of the receptor-kinase complex. nih.gov

Modulation of Lyn Kinase Interactions with Scaffolding Proteins

Scaffolding proteins play a crucial role in organizing signaling complexes by bringing together kinases and their substrates. nih.gov While direct evidence for the this compound's effect on specific scaffolding proteins is an area of ongoing research, its mechanism of action suggests it would modulate these interactions. By blocking the active site or inducing conformational changes in Lyn, the inhibitor could prevent its association with scaffolding proteins that are necessary for efficient signal transduction.

The use of synthetic protein scaffolds based on peptide motifs and their corresponding adaptor domains has been shown to enhance the efficiency of cellular processes by co-localizing interacting proteins. nih.gov The disruption of Lyn's ability to bind to its partners would counteract the function of such scaffolds in Lyn-mediated pathways.

Interference with Lyn Kinase Translocation and Localization

The subcellular localization of Lyn kinase is critical for its function and is tightly regulated. nih.govelsevierpure.com Lyn is found at the plasma membrane and in various subcellular compartments, including the nucleus. nih.govelsevierpure.com Interestingly, the inhibition of Lyn's kinase activity has been shown to induce an increase in its nuclear accumulation. nih.govelsevierpure.com This suggests that the kinase activity of Lyn is linked to its nucleocytoplasmic transport.

The this compound, by inhibiting kinase activity, could therefore interfere with the normal translocation and localization of Lyn. This altered localization could prevent Lyn from accessing its substrates at the plasma membrane or other cellular compartments, effectively inhibiting its signaling function. The trafficking of newly synthesized Lyn from the Golgi apparatus to the plasma membrane is another process that could potentially be affected by inhibitors that alter its conformation or interactions with trafficking machinery. nih.gov

Interactive Data Tables

Table 1: Effects of this compound on Molecular Interactions

| Interaction | Effect of Inhibitor | Mechanism | Reference |

| Lyn Kinase - ATP | Inhibition | Competitive binding to the ATP-binding site | patsnap.com |

| Lyn Kinase - Substrate | Inhibition of Phosphorylation | Prevents transfer of phosphate to tyrosine residues | patsnap.comnih.gov |

| Lyn Kinase - βc Receptor Subunit | Blocks Binding | Competes for the Lyn-binding site on the receptor | acetherapeutics.commedchemexpress.comnih.govmolnova.combiocat.com |

| Lyn Kinase - Effector Proteins | Inhibition of Phosphorylation | Prevents activation of downstream signaling | nih.govnih.gov |

Table 2: Research Findings on this compound

| Finding | Experimental System | Conclusion | Reference |

| Inhibition of Lyn binding to βc subunit | In vitro binding assays | The peptide inhibitor directly blocks the physical association. | nih.gov |

| Blockade of IL-5-dependent functions | Eosinophil differentiation and survival assays | The inhibitor prevents Lyn-mediated cellular responses to IL-5. | nih.gov |

| No effect on Janus kinase 2 (JAK2) activation | In vitro kinase assays | The inhibitor is specific for the Lyn-coupled pathway. | nih.gov |

| Inhibition of airway eosinophil influx | Mouse model of asthma | The inhibitor demonstrates in vivo efficacy in a disease model. | nih.gov |

: Downstream Signaling Cascade Modulation

The this compound is a cell-permeable molecule designed to specifically interfere with the signaling functions of the Lyn tyrosine kinase. medchemexpress.com Its mechanism of action involves the disruption of Lyn's interaction with its binding partners and the subsequent inhibition of its kinase activity. medchemexpress.comnih.gov This targeted inhibition has profound effects on various downstream signaling cascades that are crucial for cellular processes such as growth, differentiation, and immune responses. patsnap.com By blocking Lyn activation, the peptide inhibitor effectively modulates the intricate network of pathways regulated by this Src family kinase. medchemexpress.comnih.gov

Impact on Phosphatidylinositol 3-Kinase (PI3K) Signaling

Lyn kinase is a known upstream regulator of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, which plays a central role in cell proliferation, survival, and metabolism. nih.govnih.gov Inhibition of Lyn kinase activity by specific inhibitors has been shown to suppress the PI3K pathway. nih.govresearchgate.net The this compound, by blocking Lyn activation, is anticipated to have a significant impact on this critical signaling axis.

Research has demonstrated that the inhibition of Lyn leads to a reduction in the activity of PI3K and the subsequent downstream signaling events. researchgate.net For instance, treatment of acute myeloid leukemia (AML) cells with a Lyn kinase inhibitor, Bafetinib, resulted in a marked decrease in PI3K activity and the synthesis of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net This, in turn, affects the activation of Akt, a key downstream effector of PI3K. nih.gov Studies in melanoma cells have shown that both the knockdown of Lyn and treatment with a Lyn inhibitor lead to the inhibition of the PI3K/Akt signaling pathway, resulting in reduced cell proliferation and survival. nih.gov

The table below summarizes the observed effects of Lyn inhibition on key components of the PI3K signaling pathway based on published research findings.

| Cell Type | Inhibitor | Effect on PI3K/Akt Pathway | Reference |

| HL-60 (AML) | Bafetinib (Lyn Kinase Inhibitor) | Decreased ACLY enzyme activity (a downstream target of PI3K/Akt) and Acetyl-CoA synthesis. | researchgate.net |

| M14 and A375 (Melanoma) | Bafetinib (Lyn Kinase Inhibitor) | Inhibition of the PI3K/Akt signaling pathway, leading to induced apoptosis and autophagy. | nih.gov |

| M14 and A375 (Melanoma) | Lyn shRNA | Inhibition of proliferation, migration, and invasion through the PI3K/Akt pathway. | nih.gov |

Effects on SH2 Domain-Containing Phosphatase (SHP-1) and SH2 Domain-Containing Inositol (B14025) 5-Phosphatase (SHIP-1) Recruitment and Activity

Lyn kinase plays a crucial dual role in cellular signaling, contributing to both activating and inhibitory pathways. nih.gov A key aspect of its inhibitory function is the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on various receptors. nih.govnih.gov This phosphorylation creates docking sites for SH2 domain-containing phosphatases, such as SH2 domain-containing phosphatase-1 (SHP-1) and SH2 domain-containing inositol 5-phosphatase-1 (SHIP-1), leading to their recruitment and activation. nih.govnih.gov

The activation of these phosphatases serves to down-modulate activating signals. nih.gov SHP-1 dephosphorylates and thereby inactivates various components of activating signaling pathways, while SHIP-1 dephosphorylates PIP3, the product of PI3K, thus antagonizing PI3K-mediated signaling. nih.govnih.gov

Given that the this compound blocks the kinase activity of Lyn, it is expected to impair the phosphorylation of ITIMs. This would consequently hinder the recruitment and activation of SHP-1 and SHIP-1. Continuous signaling through both SHP-1 and SHIP-1 pathways, which can be initiated by Lyn, is required to maintain the unresponsive state of anergic B cells. nih.govnih.gov Therefore, the inhibition of Lyn by the peptide inhibitor would likely disrupt this negative regulatory loop.

The following table outlines the role of Lyn in the recruitment and activation of SHP-1 and SHIP-1.

| Signaling Component | Role of Lyn | Consequence of Lyn Inhibition | Reference |

| ITIMs | Phosphorylates tyrosine residues within ITIMs. | Reduced ITIM phosphorylation. | nih.govnih.gov |

| SHP-1 | Phosphorylation of ITIMs by Lyn facilitates the recruitment and activation of SHP-1. | Impaired recruitment and activation of SHP-1, leading to a potential increase in activating signals. | nih.govnih.gov |

| SHIP-1 | Phosphorylation of ITIMs by Lyn facilitates the recruitment and activation of SHIP-1. | Impaired recruitment and activation of SHIP-1, leading to a potential increase in PI3K signaling. | nih.govnih.gov |

Influence on Immunoreceptor Tyrosine-Based Inhibitory Motifs (ITIMs) and Activation Motifs (ITAMs) Signaling

The balance between activating and inhibitory signals, often mediated by Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and ITIMs, is critical for proper immune cell function. creative-diagnostics.com Lyn kinase is a key player in phosphorylating both ITIMs and ITAMs, thereby influencing the outcome of receptor engagement. nih.govresearchgate.net

As discussed previously, Lyn-mediated phosphorylation of ITIMs is a crucial step in initiating inhibitory signaling. nih.gov For instance, in the context of the PECAM-1 receptor, Lyn specifically phosphorylates the C-terminal ITIM, a prerequisite for the subsequent phosphorylation of the N-terminal ITIM and the recruitment of inhibitory phosphatases. nih.gov A Lyn peptide inhibitor would be expected to block this initial phosphorylation event, thereby abrogating the inhibitory function of ITIM-containing receptors.

Conversely, Lyn is also involved in the phosphorylation and activation of ITAMs. researchgate.net Upon receptor aggregation, Lyn can phosphorylate the tyrosine residues within ITAMs, leading to the recruitment and activation of downstream signaling molecules like Syk kinase and the propagation of an activating signal. creative-diagnostics.comumn.edu Interestingly, the phosphorylation status of the ITAM can determine the subsequent signaling events. While biphosphorylated ITAMs can directly activate Lyn, monophosphorylated ITAMs can also lead to Lyn activation, which in some contexts, can paradoxically promote inhibitory signaling. umn.edunih.gov

The this compound, by preventing Lyn's kinase activity, would interfere with the phosphorylation of both ITIMs and ITAMs. This would have complex consequences, potentially dampening both inhibitory feedback loops and the initiation of activating signals that are dependent on Lyn-mediated phosphorylation.

The table below summarizes the influence of Lyn on ITIM and ITAM signaling.

| Motif | Role of Lyn | Effect of this compound | Reference |

| ITIM | Initiates inhibitory signaling by phosphorylating the C-terminal ITIM of receptors like PECAM-1. | Blocks ITIM phosphorylation, thereby preventing the recruitment of inhibitory phosphatases and subsequent signal attenuation. | nih.gov |

| ITAM | Phosphorylates ITAMs upon receptor aggregation, leading to the initiation of activating signaling pathways. Biphosphorylated ITAMs can directly activate Lyn. | Prevents ITAM phosphorylation, thus inhibiting the initiation of ITAM-mediated activating signals. | researchgate.netumn.edu |

Cellular and Molecular Effects of Lyn Peptide Inhibitor Acetate

Impact on Cellular Activation and Proliferation

The Lyn peptide inhibitor exerts distinct effects on the activation and proliferation of various cell types, highlighting the specific roles of Lyn kinase in different cellular contexts.

The role of Lyn kinase in mast cell activation is complex, exhibiting both positive and negative regulatory functions depending on the nature and intensity of the stimulus. medchemexpress.comnih.gov Lyn is involved in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). medchemexpress.comnih.gov While Lyn can positively regulate degranulation and cytokine production in response to low-intensity stimuli, it acts as a negative regulator under high-intensity stimulation. medchemexpress.comnih.gov Inhibition of Lyn-mediated signaling pathways could therefore modulate mast cell responses, which are central to allergic and inflammatory reactions. researchgate.netimrpress.com

Lyn kinase is a key regulator of B cell receptor (BCR) signaling, influencing both the activation and inhibition of B cell responses to maintain immune tolerance. researchgate.netnih.gov It is involved in both the initiation of activating signals and the subsequent recruitment of inhibitory molecules to temper the response. nih.govd-nb.info Notably, studies have shown that a Lyn-binding peptide inhibitor did not affect the proliferation of B cells, suggesting that its inhibitory action is specific to certain Lyn-dependent pathways while leaving others, like proliferation, intact. researchgate.net This specificity is crucial for understanding how such an inhibitor might modulate B cell function without causing broad immunosuppression.

Table 1: Effect of Lyn Peptide Inhibitor on B Lymphocyte Proliferation

| Cell Type | Treatment | Observed Effect on Proliferation | Reference |

| B Lymphocytes | Lyn-binding peptide inhibitor | No effect | researchgate.net |

In the context of eosinophils, which are key effector cells in allergic inflammation and asthma, Lyn kinase plays a critical role in their development and persistence. Research has demonstrated that a novel Lyn-binding peptide inhibitor effectively blocks the in vitro differentiation of stem cells into eosinophils and also curtails their survival. researchgate.net This inhibitory peptide was designed to specifically block the binding of Lyn to the βc subunit of the IL-5 receptor, a critical step in IL-5-mediated signaling which is essential for eosinophil maturation and maintenance. researchgate.net However, the same peptide inhibitor did not affect the degranulation of mature eosinophils. researchgate.net

Table 2: Impact of Lyn-Binding Peptide Inhibitor on Eosinophil Functions

| Eosinophil Function | Treatment | Outcome | Reference |

| Differentiation | Lyn-binding peptide inhibitor | Blocked | researchgate.net |

| Survival | Lyn-binding peptide inhibitor | Blocked | researchgate.net |

| Degranulation | Lyn-binding peptide inhibitor | No effect | researchgate.net |

Lyn kinase is implicated in the pathogenesis of several types of leukemia, where it can contribute to the proliferation and survival of malignant cells. nih.gov Inhibition of Lyn has been shown to be a promising strategy in preclinical studies. For instance, targeting Lyn in certain B-cell precursor acute lymphoblastic leukemia (B-ALL) and chronic lymphocytic leukemia (CLL) cells has been shown to induce apoptosis and reduce cell proliferation. nih.gov Similarly, in acute myeloid leukemia (AML), where Lyn is often activated, its inhibition can suppress the growth of leukemic cells. nih.gov While not always involving a peptide inhibitor, these findings underscore the potential of targeting Lyn to control leukemic cell growth. nih.gov

Influence on Cell Migration and Invasion

The movement of cells to specific locations in the body is a fundamental process in both normal physiology and disease. Lyn kinase is involved in the signaling pathways that control cell migration.

Chemokines are small signaling proteins that direct the migration of immune cells. Lyn kinase is a key mediator in the signaling pathways of several chemokine receptors. nih.gov A Lyn-specific pseudosubstrate peptide inhibitor has been shown to block the chemotaxis of primary human macrophages in response to the chemokine MIP-1β (macrophage inflammatory protein-1β). Furthermore, the knockdown of Lyn expression in monocytes has been demonstrated to decrease their migration through endothelial cell layers in response to SDF-1α (stromal cell-derived factor-1α). nih.gov This suggests that a Lyn peptide inhibitor could potentially be used to modulate inflammatory responses by preventing the accumulation of immune cells at sites of inflammation.

Attenuation of Fibroblastic Cell Infiltration

Lyn kinase is a significant positive regulator of myofibroblast activity, which is central to the process of fibrosis and tissue remodeling. frontiersin.orgciteab.com Inhibition of Lyn kinase has been demonstrated to effectively reduce the hallmarks of fibrosis, suggesting that the Lyn peptide inhibitor acetate (B1210297) can attenuate fibroblastic cell infiltration through several mechanisms.

Research using alternative Lyn inhibitors, such as siRNA and the small molecule inhibitor INNO-406, has shown that blocking Lyn function leads to a marked decrease in the migration and proliferation of human myofibroblasts isolated from tissues with chronic pancreatitis-induced fibrosis. frontiersin.orgciteab.com In these models, Lyn is hyperactive in activated myofibroblasts (stellate cells). frontiersin.org Its inhibition curtails the invasive and proliferative expansion of these fibroblastic cells. frontiersin.org

The mechanism for this anti-fibrotic effect appears to be direct action on the myofibroblasts rather than a secondary effect from reducing inflammation. frontiersin.org By preventing the chemokine-induced movement and proliferation of these cells, Lyn inhibition can limit their accumulation at sites of injury and thereby reduce the excessive deposition of extracellular matrix, a key feature of fibrosis. frontiersin.org

Table 1: Effects of Lyn Inhibition on Fibroblastic Cells

| Parameter | Effect of Lyn Inhibition | Cell Type Studied | Reference |

|---|---|---|---|

| Migration/Chemotaxis | Decreased | Human Chronic Pancreatitis Myofibroblasts | frontiersin.org |

| Proliferation | Decreased | Human Chronic Pancreatitis Myofibroblasts | frontiersin.orgciteab.com |

| Viability | Decreased | Activated Stellate Cells | frontiersin.org |

Regulation of Apoptotic and Survival Pathways

Lyn kinase plays a complex, often dual, role in the regulation of cell survival and apoptosis, with its effects being highly dependent on the cellular context and specific stimuli. The Lyn peptide inhibitor acetate, by blocking Lyn's kinase activity and interactions, can modulate this balance, generally shifting it towards apoptosis.

Inhibition of Lyn can promote apoptosis by preventing the inactivation of key pro-apoptotic proteins. One such mechanism involves the BH3-only protein Bim. Lyn has been shown to phosphorylate Bim on tyrosine residues, a modification that inhibits Bim's pro-apoptotic function. nih.gov This phosphorylation enhances Bim's interaction with anti-apoptotic proteins like Bcl-xL, effectively sequestering it and preventing it from triggering mitochondrial outer membrane permeabilization. nih.gov Consequently, a Lyn peptide inhibitor would prevent this phosphorylation, leaving Bim free to initiate the apoptotic cascade.

Furthermore, in certain cellular contexts, Lyn is a necessary component for the induction of apoptosis. For instance, in DT40 chicken B cells, Lyn was found to be essential for mediating apoptosis induced by topoisomerase II inhibitors like adriamycin and etoposide. nih.gov In this scenario, the absence or inhibition of Lyn rendered the cells resistant to these apoptotic stimuli. This highlights the context-dependent role of Lyn in cell death pathways.

A notable regulatory mechanism involves the cleavage of Lyn by caspases during apoptosis. This process generates a truncated form of Lyn, known as LynΔN, which paradoxically functions as an anti-apoptotic molecule. nih.govnih.gov This suggests that the full-length Lyn kinase, when active, participates in pro-apoptotic signaling that is later counteracted by its own cleavage product. Therefore, inhibiting the initial activity of the full-length Lyn could have a net pro-apoptotic effect by altering this delicate regulatory balance.

Lyn kinase activity is frequently associated with the upregulation of anti-apoptotic proteins, thereby promoting cell survival, particularly in cancer cells. Research has demonstrated a direct link between Lyn activation and increased expression of Bcl-2, a cornerstone anti-apoptotic protein of the BCL2 family. researchgate.netnih.gov

Studies involving the knockdown of the LYN gene in human gastric cancer cells revealed a significant decrease in the expression of Bcl-2. nih.gov This downregulation of Bcl-2 was accompanied by an increase in the pro-apoptotic protein Bax and subsequent activation of the caspase cascade, leading to apoptosis. nih.gov Therefore, the this compound is expected to mimic this effect, reducing the transcriptional and translational levels of Bcl-2 and other anti-apoptotic proteins. This action would lower the threshold for apoptosis induction by various cellular stresses.

Table 2: Lyn's Role in Apoptotic and Survival Pathways

| Lyn Target/Pathway | Effect of Lyn Activation | Consequence of Lyn Inhibition | Reference |

|---|---|---|---|

| Bim (Pro-Apoptotic) | Phosphorylates and inactivates Bim | Promotes Bim's pro-apoptotic function | nih.gov |

| Bcl-2 (Anti-Apoptotic) | Upregulates expression | Downregulates expression | researchgate.netnih.gov |

| Bcl-xL (Anti-Apoptotic) | Promotes Bim/Bcl-xL interaction | Disrupts Bim/Bcl-xL interaction | nih.gov |

Modulation of Gene Expression and Transcriptional Programs

The this compound can significantly alter cellular function by modulating gene expression. This is achieved by interfering with Lyn-dependent signaling cascades that culminate in the activation or suppression of transcription factors, thereby impacting the production of key proteins like cytokines, chemokines, and adhesion molecules.

The influence of Lyn inhibition on cytokine and chemokine production is highly context-specific, as Lyn can act as both a positive and a negative regulator of these inflammatory mediators.

The Lyn peptide inhibitor was specifically designed based on its ability to block IL-5-dependent signaling, thereby inhibiting functions like eosinophil differentiation and survival. nih.gov In other instances, Lyn acts as a positive modulator of chemokine signaling. For example, peptide-mediated inhibition of Lyn in macrophages was shown to reduce the activation of the Erk pathway following stimulation with the chemokine MIP-1β. nih.gov

Conversely, in response to stimuli like bacterial lipopolysaccharide (LPS), Lyn can act as a negative regulator of cytokine production. In murine macrophages, silencing the Lyn gene leads to an upregulation in the production of pro-inflammatory cytokines such as TNF-α and the chemokine CCL5/RANTES. nih.gov Similarly, Lyn has been shown to limit the responsiveness of plasma cells to cytokines like IL-6 and IL-3, thereby restricting their accumulation. amsterdamumc.nl In these contexts, the Lyn peptide inhibitor could potentially enhance certain inflammatory responses.

Lyn kinase is a key regulator of cell adhesion, a process critical for immune cell trafficking, infiltration, and tissue integrity. Its inhibition can influence the expression and function of various adhesion molecules.

Studies on a syndrome caused by constitutively active Lyn kinase revealed that the overactive kinase leads to increased expression of Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells. nih.gov This suggests that treatment with a Lyn inhibitor would downregulate ICAM-1 expression, thereby reducing cell-cell adhesion and inflammatory cell transmigration.

Mechanistically, Lyn plays a crucial role at the leading edge of migrating cells, such as neutrophils. It is essential for the localized activation of β2 integrins, which mediate firm adhesion to the extracellular matrix. biologists.com Lyn depletion was shown to prevent the chemoattractant-induced activation of the small GTPase Rap1, a key effector that regulates integrin activity. biologists.com By inhibiting Lyn, the this compound would disrupt this signaling pathway, leading to impaired integrin activation and reduced cell adhesion and chemotaxis.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| 2-hydroxy-5-fluoropyrimidine |

| Adriamycin |

| Anagrelide |

| Bafetinib (INNO-406) |

| Dasatinib (B193332) |

| Enzastaurin |

| Etoposide |

| Imatinib (B729) |

| INNO-406 (Bafetinib) |

| Linagliptin |

| Ly294002 |

| This compound |

| Mestranol |

| Mitomycin C |

| Nilotinib (B1678881) |

| Pirfenidone |

| Ponatinib |

| PP2 |

| PP3 |

| Venetoclax |

Potential Interactions with Transcription Factors (e.g., IRF5)

The interaction between Lyn kinase and Interferon Regulatory Factor 5 (IRF5) represents a critical nexus in the control of innate immune responses. Research indicates that Lyn can act as a direct suppressor of the IRF5 signaling pathway. Studies have demonstrated a physical interaction between Lyn and IRF5 following the stimulation of Toll-like receptors (TLRs) that signal through the MyD88 adaptor protein. nih.gov This interaction is significant because IRF5 is a key transcription factor that drives the expression of pro-inflammatory cytokines, and its overactivation is linked to autoimmune diseases like systemic lupus erythematosus (SLE). nih.govfrontiersin.org

The inhibitory mechanism of Lyn on IRF5 appears to be multifaceted and, notably, can be independent of Lyn's kinase activity. nih.gov Lyn binding to IRF5 has been shown to block the access of other activating proteins, such as the kinase IKKβ and the ubiquitin ligase TRAF6, to IRF5. frontiersin.org This steric hindrance effectively inhibits the necessary post-translational modifications—specifically ubiquitination and phosphorylation—that are required for IRF5's activation and subsequent transcriptional activity. nih.gov By preventing these modifications, Lyn curtails the pro-inflammatory functions of IRF5. nih.gov

Interestingly, while Lyn-deficient myeloid cells exhibit hyperactivated signaling downstream of TLRs, this effect is specifically linked to the IRF5 pathway and not to other major TLR signaling branches like the NF-κB pathway. nih.govnih.gov The specificity of this interaction underscores a targeted regulatory role for Lyn in maintaining immune homeostasis. The genetic deletion of even a single copy of the Irf5 gene has been shown to alleviate the excessive cytokine production in Lyn-deficient cells and to mitigate the development of SLE-like symptoms in mouse models. nih.govfrontiersin.org However, it is worth noting that some conflicting reports suggest Lyn may also promote IRF5 activation, indicating the need for further research to fully clarify the context-dependent nature of this interaction. frontiersin.org

| Aspect of Interaction | Key Research Finding | Primary Consequence | Source |

|---|---|---|---|

| Physical Binding | Lyn physically interacts with IRF5 in the TLR-MyD88 pathway. | Inhibition of IRF5's downstream functions. | nih.gov |

| Inhibitory Mechanism | Lyn binding blocks the access of activating kinases (IKKβ) and ligases (TRAF6) to IRF5. | Suppression of IRF5 phosphorylation and ubiquitination. | nih.govfrontiersin.org |

| Kinase Activity | The suppression of IRF5's transcriptional activity occurs in a manner independent of Lyn's kinase function. | Highlights a scaffolding or protein-binding role for Lyn in this context. | nih.gov |

| Signaling Specificity | Lyn specifically suppresses the TLR-MyD88-IRF5 pathway, without inhibiting the NF-κB pathway. | Targeted fine-tuning of IRF5 activity to maintain immune balance. | nih.gov |

| Pathological Relevance | Loss of Lyn leads to hyperactive IRF5 signaling, contributing to autoimmunity. Monoallelic deletion of Irf5 ameliorates these symptoms. | Demonstrates the critical role of the Lyn-IRF5 axis in preventing autoimmune disease. | nih.govfrontiersin.org |

Effects on Specific Subcellular Processes

Modulation of Autophagy Pathways

Lyn kinase plays a significant, albeit complex, role in the regulation of autophagy. Its involvement has been identified in both specialized secretory autophagy and in the general maintenance of cellular autophagic flux, where its dysregulation can contribute to pathophysiology.

One of the key demonstrated roles for Lyn is in the process of secretory autophagy, which is utilized by some viruses for egress from host cells. nih.gov Studies on flaviviruses, such as Dengue and Zika, have identified Lyn as a critical component for the secretion of infectious particles. nih.gov In this context, viral particles are released from the cell enclosed within autophagosome-derived vesicles. Lyn is essential for this non-canonical secretion pathway, which also depends on other autophagy-related proteins like Ulk1, as well as Rab GTPases and SNARE complexes. nih.gov The kinase and palmitoylation activities of Lyn are both required for this function, as mutants deficient in either fail to rescue the impaired viral release in Lyn-deficient cells. nih.gov This mechanism allows viruses to exit the cell in a way that may help them evade circulating antibodies. nih.gov

Conversely, the accumulation of hyperactivated Lyn kinase has been linked to impaired autophagy, leading to cellular dysfunction and neurodegeneration. nih.gov In the context of Chorea-Acanthocytosis, a neurodegenerative disease caused by mutations in the VPS13A gene, an accumulation of active Lyn is a key pathophysiological event. nih.gov This increase in active Lyn is associated with defective autophagy in the basal ganglia, leading to the buildup of toxic protein aggregates (such as phospho-tau and γ-synuclein) and subsequent neuroinflammation. nih.gov Importantly, the genetic knockout of Lyn or its pharmacological inhibition with agents like nilotinib was shown to improve autophagic flux, ameliorate both the hematological and neurological symptoms, and prevent neuroinflammation in a mouse model of the disease. nih.gov This suggests that excessive Lyn activity can be detrimental to the proper functioning of the autophagy-lysosome pathway.

| Context | Role of Lyn Kinase | Mechanism/Outcome | Source |

|---|---|---|---|

| Flavivirus Egress | Positive Regulator | Lyn is critical for the secretion of virus particles within autophagosome-derived vesicles (secretory autophagy). | nih.gov |

| Chorea-Acanthocytosis | Negative Regulator (when hyperactive) | Accumulation of active Lyn impairs autophagic flux, leading to neuroinflammation and neurodegeneration. | nih.gov |

| Therapeutic Intervention | Target for Autophagy Restoration | Inhibition of Lyn kinase (e.g., with nilotinib) improves autophagy and ameliorates disease phenotypes in a ChAc mouse model. | nih.gov |

Regulation of Membrane Trafficking Events

As a membrane-anchored protein, the localization and function of Lyn kinase are intrinsically linked to membrane trafficking events. Lyn's journey through the cell and its final positioning within specific membrane microdomains are tightly regulated processes that are crucial for its signaling functions.

The biosynthetic trafficking of Lyn involves its transport from its site of synthesis in the cytoplasm to the plasma membrane via the Golgi apparatus. nih.gov Newly synthesized Lyn first accumulates in the Golgi region before being transported to the plasma membrane along the secretory pathway. nih.govmdpi.com This trafficking from the Golgi is a regulated step, mediated by vesicular transport, and is dependent on the kinase domain of Lyn itself, although not necessarily its catalytic activity. nih.gov Specific charged residues within the C-lobe of the kinase domain have been identified as essential for this export from the Golgi. nih.gov

Lyn's distribution within the plasma membrane is not uniform; it is found in distinct microdomains, including lipid rafts. nih.govmolbiolcell.org The association of Lyn with these detergent-resistant membranes is influenced by its palmitoylation status and is crucial for its ability to regulate signaling pathways, such as the negative regulation of TLR4 signaling. molbiolcell.org The localization of Lyn can be dynamic. For instance, cell detachment from the extracellular matrix can induce a shift in Lyn's distribution from low-density to high-density membrane fractions, a change that is associated with its activation and involves dynamin activity and decreased membrane cholesterol. nih.gov Furthermore, the activation of certain receptor tyrosine kinases (RTKs) can alter Lyn's subcellular localization, changing its association with endosomes and lipid rafts, suggesting that Lyn acts as a signaling hub that integrates inputs from different receptors by changing its location within the cell. plos.org

| Process | Role/Mechanism | Key Regulators/Factors | Source |

|---|---|---|---|

| Biosynthetic Transport | Lyn is transported from the Golgi apparatus to the plasma membrane via the secretory pathway. | Requires the kinase domain (but not activity); involves caveolin. | nih.gov |

| Membrane Microdomain Localization | Lyn localizes to lipid rafts, which is critical for its signaling functions (e.g., TLR4 regulation). | Palmitoylation of the SH4 domain. | molbiolcell.org |

| Dynamic Relocalization | Cell detachment causes a shift in Lyn's membrane distribution and activation. | Dynamin activity, membrane cholesterol levels. | nih.gov |

| Signal-Induced Trafficking | Receptor Tyrosine Kinase (RTK) activation changes Lyn's localization between endosomes and lipid rafts. | Specific ligands (e.g., PTN, SCF). | plos.org |

Preclinical Efficacy of Lyn Peptide Inhibitor Acetate in Disease Models

Experimental Models of Allergic and Eosinophilic Disorders

The most robust preclinical evidence for the Lyn peptide inhibitor comes from its evaluation in models of allergic and eosinophilic diseases, particularly asthma. These studies have established a clear mechanism of action, linking the inhibition of Lyn kinase to a significant reduction in eosinophil-driven inflammation.

Attenuation of Airway Eosinophilic Inflammation in Murine Asthma Models

In a key study utilizing a murine model of asthma, a novel Lyn-binding peptide inhibitor demonstrated significant efficacy. nih.gov This peptide was specifically designed based on the Lyn-binding sequence of the IL-5/GM-CSF receptor common beta (βc) subunit and was N-stearated to ensure it could enter cells. nih.gov When administered in vivo to mice in an asthma model, the Lyn-binding peptide markedly inhibited the influx of eosinophils into the airways. nih.gov This demonstrates a direct therapeutic effect on a hallmark feature of asthma. The inhibitor specifically blocks the Lyn-dependent functions of Interleukin-5 (IL-5), a critical cytokine for eosinophil differentiation and survival, without indiscriminately blocking all receptor-coupled pathways. medchemexpress.comnih.gov This targeted approach was shown to be effective in reducing airway eosinophilic inflammation. nih.gov

Inhibition of Eosinophil Influx and Tissue Remodeling

The Lyn peptide inhibitor's effects extend beyond simple inflammation reduction to the cellular mechanisms that drive eosinophilic disorders. In vitro experiments have shown that the inhibitor blocks the IL-5-dependent differentiation of eosinophils from stem cells and also inhibits their survival. nih.gov However, it did not affect eosinophil degranulation. nih.gov The targeted action of the peptide is highlighted by its ability to block the binding of Lyn to the βc receptor and subsequent Lyn activation, while not affecting the activation of Janus kinase 2 (JAK2). nih.gov This specificity ensures that only the Lyn-mediated signals are interrupted. In vivo, the primary documented effect related to tissue-level changes is the significant inhibition of airway eosinophil influx. nih.gov

Below is a summary of the preclinical effects of the Lyn-binding peptide inhibitor on eosinophil functions:

| Assay Type | Model/System | Parameter Measured | Observed Effect of Lyn Peptide Inhibitor | Reference |

| In Vitro | Eosinophil Progenitors | Differentiation | Blocked IL-5-dependent differentiation | nih.gov |

| In Vitro | Mature Eosinophils | Survival | Blocked IL-5-dependent survival | nih.gov |

| In Vitro | Mature Eosinophils | Degranulation | No effect | nih.gov |

| In Vivo | Murine Asthma Model | Airway Inflammation | Significantly inhibited eosinophil influx | nih.gov |

Investigation in Autoimmune and Inflammatory Disease Models

The role of Lyn kinase as a critical regulator of immune signaling makes it a rational target for autoimmune diseases. Lyn has a dual function, capable of both activating and inhibitory signaling, and its dysregulation is linked to autoimmune conditions. nih.gov

Suppression of Autoimmune Manifestations in Lyn-Deficient Murine Models

Mice deficient in Lyn (Lyn-/- mice) spontaneously develop a lupus-like autoimmune disease, characterized by hyperactive B cells, the production of autoantibodies, and immune complex-mediated glomerulonephritis. nih.govnih.govnih.gov This makes the Lyn-deficient mouse a crucial preclinical model for studying autoimmunity. nih.gov The disease in these mice is driven by the loss of Lyn's inhibitory signaling in B cells, which leads to their spontaneous activation. nih.gov While these models establish Lyn as a key checkpoint in preventing autoimmunity, extensive studies testing the therapeutic efficacy of the specific Lyn peptide inhibitor acetate (B1210297) in suppressing these manifestations have not been reported in the reviewed literature. However, foundational research on a Lyn-binding peptide inhibitor showed it did not affect the proliferation of B cells and T cells, suggesting its primary mechanism is not broadly immunosuppressive. nih.gov

Modulation of Immune Hyperresponsiveness in Animal Models of Autoimmunity

The hyper-responsiveness of immune cells, particularly B cells, is a central feature of the autoimmune phenotype in Lyn-deficient animals. nih.gov While other therapeutic approaches, such as the use of synthetic peptides like p140, have been explored in murine lupus models, nih.govnih.gov direct evidence of the Lyn peptide inhibitor acetate modulating systemic immune hyper-responsiveness in animal models of autoimmunity is limited in published research. The development of peptide-based therapies for autoimmune diseases like lupus is an active area of research, but clinical trials have yielded variable results so far. nih.gov

Assessment in Oncological Preclinical Models

The involvement of Lyn kinase in various signaling pathways related to cell proliferation, survival, and migration has made it a target of interest in oncology. nih.govnih.gov Lyn has been implicated as a key signaling mediator in solid tumors such as prostate cancer, glioma, and breast cancer. nih.gov In head and neck squamous cell carcinoma (HNSCC), Lyn is the primary Src family kinase activated by the oncogenic receptor EGFRvIII, and its inhibition with siRNA has been shown to block cancer cell migration and invasion. nih.gov Similarly, in melanoma models, knocking down Lyn or inhibiting it with the small molecule inhibitor Bafetinib inhibited proliferation and induced apoptosis. nih.gov

Despite this strong rationale for targeting Lyn in cancer, preclinical assessments specifically using this compound are not widely documented in the scientific literature. Research has tended to focus on small molecule inhibitors like dasatinib (B193332) or nilotinib (B1678881), or on genetic knockdown approaches to validate Lyn as a target. nih.govnih.govnih.gov While peptide-based therapeutics are being developed for cancer immunotherapy, targeting pathways like PD-1/PD-L1, nih.govnih.govresearchgate.net the application of this specific Lyn peptide inhibitor in oncology remains an area for future investigation.

Effects on Tumor Growth and Progression in Xenograft Models

The inhibition of Lyn kinase has been shown to effectively suppress tumor growth in several xenograft models of cancer. These studies highlight the potential of targeting Lyn as a therapeutic strategy for solid tumors.

In a preclinical study involving hormone-refractory prostate cancer, a sequence-based peptide inhibitor of Lyn, identified as KRX-123, was developed. nih.gov This specific inhibitor was tested in xenograft models using DU145 human prostate cancer cells. The in vivo administration of KRX-123 resulted in a significant reduction in tumor volume in nude mice. nih.gov Histological analysis of the tumors from the treated mice revealed extensive apoptosis, indicating that the reduction in tumor size was, at least in part, due to the induction of programmed cell death. nih.gov

Further research has underscored the role of Lyn in other solid tumors. In models of head and neck squamous cell carcinoma (HNSCC) expressing the EGFRvIII mutant, selective inhibition of Lyn using small interfering RNA (siRNA) led to a significant decrease in the migration and invasion of cancer cells. nih.gov While not a peptide inhibitor, this genetic approach validates Lyn as a driver of tumor progression. Similarly, in melanoma, both the knockdown of Lyn and the use of the small molecule inhibitor Bafetinib (also known as INNO-406) inhibited proliferation, migration, and invasion of human melanoma cells in vitro. nih.gov

Table 1: Effects of Lyn Inhibition on Tumor Growth in Xenograft Models

| Cancer Model | Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Prostate Cancer (DU145 cells) | KRX-123 (Peptide Inhibitor) | Significant reduction in tumor volume; induction of extensive apoptosis. | nih.gov |

| Head and Neck Squamous Cell Carcinoma (EGFRvIII-expressing) | Lyn siRNA | Decreased cell migration and invasion. | nih.gov |

| Melanoma | Lyn shRNA, Bafetinib | Inhibited proliferation, migration, and invasion; induced apoptosis and autophagy. | nih.gov |

Inhibition of Leukemogenesis in Hematological Malignancy Models

Lyn kinase is a known player in the signaling pathways of various hematological malignancies. Its inhibition has been explored as a therapeutic avenue, particularly in the context of resistance to existing therapies.

Bafetinib (INNO-406), a dual inhibitor of Bcr-Abl and Lyn tyrosine kinases, has demonstrated significant preclinical activity in models of leukemia. nih.gov It has been shown to be more potent than imatinib (B729) in vitro and in vivo. nih.gov Bafetinib is effective against several imatinib-resistant Bcr-Abl mutations, with its activity against Lyn being a key factor in overcoming resistance. nih.gov In preclinical studies, Bafetinib induced apoptosis in Philadelphia chromosome-positive (Ph+) leukemia cells. medchemexpress.com

While not exclusively targeting Lyn, the tyrosine kinase inhibitors dasatinib and nilotinib, which have activity against Lyn, are used in the treatment of chronic myeloid leukemia (CML). nih.govnih.gov Their efficacy in preclinical and clinical settings further supports the relevance of Lyn as a therapeutic target in hematological cancers. Furthermore, preclinical studies have explored novel pyrazolo[3,4-d]pyrimidine compounds that act as multi-target inhibitors of Fyn, Lyn, and Blk, showing significant anti-proliferative effects against lymphoma cell lines. nih.gov

Table 2: Preclinical Efficacy of Lyn-Inhibiting Compounds in Hematological Malignancies

| Malignancy Model | Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Chronic Myeloid Leukemia (CML) | Bafetinib (INNO-406) | Potent inhibition of Bcr-Abl and Lyn; overcomes imatinib resistance; induces apoptosis. | nih.govmedchemexpress.com |

| Lymphoma | Pyrazolo[3,4-d] pyrimidines | Potent multi-target inhibition of Fyn, Lyn, and Blk; significant anti-proliferative effects. | nih.gov |

Studies in Fibrotic Disease Models

The role of Lyn kinase in fibrotic diseases is an emerging area of research. Preclinical studies have indicated that inhibiting Lyn can prevent the development of fibrosis and reduce the deposition of extracellular matrix.

Prevention of Fibrosis Development in Chronic Pancreatitis Models

In a mouse model of chronic pancreatitis-induced fibrosis, the inhibition of Lyn kinase has been shown to prevent the development of fibrotic tissue. nih.gov Treatment with the Lyn kinase inhibitor INNO-406 (Bafetinib), which is a 2-phenylaminopyrimidine derivative and not a peptide, in a cerulein-induced mouse model of chronic pancreatitis resulted in the prevention of pancreatic fibrosis. nih.govnih.gov The study identified hyperactive Lyn signaling in the myofibroblasts of patients with chronic pancreatitis-induced fibrosis. nih.gov Inhibition of Lyn with either siRNA or INNO-406 led to a substantial decrease in the migration and proliferation of human chronic pancreatitis myofibroblasts in vitro. nih.gov These findings suggest that Lyn is a key regulator of the processes that lead to pancreatic fibrosis. nih.gov

Reduction of Extracellular Matrix Deposition

A key pathological feature of fibrosis is the excessive deposition of extracellular matrix (ECM) components, such as collagen. The inhibition of Lyn has been directly linked to a reduction in ECM production in preclinical models.

Table 3: Effects of Lyn Inhibition in a Chronic Pancreatitis Fibrosis Model

| Model | Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Cerulein-induced chronic pancreatitis (mouse) | INNO-406 (Bafetinib) | Prevention of pancreatic fibrosis; decreased migration and proliferation of myofibroblasts. | nih.gov |